1,3,4-Tri-O-benzoyl-2-deoxy-b-D-ribopyranose
CAS No.: 124152-17-6
Cat. No.: VC21351660
Molecular Formula: C26H22O7
Molecular Weight: 446.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 124152-17-6 |
|---|---|
| Molecular Formula | C26H22O7 |
| Molecular Weight | 446.4 g/mol |
| IUPAC Name | [(2R,3S,5S)-3,5-dibenzoyloxyoxolan-2-yl]methyl benzoate |
| Standard InChI | InChI=1S/C26H22O7/c27-24(18-10-4-1-5-11-18)30-17-22-21(32-25(28)19-12-6-2-7-13-19)16-23(31-22)33-26(29)20-14-8-3-9-15-20/h1-15,21-23H,16-17H2/t21-,22+,23-/m0/s1 |
| Standard InChI Key | HYQISMBJGQVBLA-XPWALMASSA-N |
| Isomeric SMILES | C1[C@H]([C@H](CO[C@@H]1OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
| SMILES | C1C(C(OC1OC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
| Canonical SMILES | C1C(C(COC1OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Introduction
Chemical Structure and Properties
Molecular Architecture
1,3,4-Tri-O-benzoyl-2-deoxy-b-D-ribopyranose exists as a pyranose ring with three benzoyl (C6H5CO-) groups attached to hydroxyl groups at positions 1, 3, and 4. Position 2 lacks a hydroxyl group (deoxy configuration), distinguishing it from native ribose. The β-anomeric configuration is stabilized by the pyranose ring system .
Key Structural Features
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Core structure: Ribopyranose (five-membered ring with four carbons and one oxygen).
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Protecting groups: Benzoyl groups at C1, C3, and C4.
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Deoxy site: Absence of hydroxyl at C2.
Physicochemical Data
The compound’s properties are well-documented in chemical databases:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₆H₂₂O₇ | |
| Molecular Weight | 446.4 g/mol | |
| InChI Key | BEODWWVAXXZRMB-ZRBLBEILSA-N | |
| SMILES | C1C(C(OC1OC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Synthetic Routes and Optimization
Classical Synthesis from D-Ribose
The compound is synthesized via benzoylation of 2-deoxy-D-ribose. A typical procedure involves:
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Protection: Reaction with benzoyl chloride (BzCl) in pyridine to acylate hydroxyl groups .
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Stereochemical Control: Selective benzoylation at C1, C3, and C4 is achieved under anhydrous conditions, leveraging the steric environment of the ribopyranose .
Reaction Conditions
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Solvent: Pyridine (acts as base and aprotic solvent).
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Temperature: 0–25°C to prevent side reactions.
Industrial-Scale Production Challenges
While laboratory methods are established, scaling up requires:
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Solvent Optimization: Replacing pyridine with less toxic bases (e.g., triethylamine).
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Catalyst Use: Acid catalysis to accelerate benzoylation kinetics .
Chemical Reactivity and Functionalization
Hydrolysis and Deprotection
The benzoyl groups are cleaved under acidic or basic conditions to regenerate 2-deoxy-D-ribose:
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| HCl (aqueous) | 60°C, 6 hours | 2-Deoxy-D-ribose | Nucleoside synthesis |
| NaOH (methanol) | Reflux, 2 hours | Partial deprotection | Intermediate for further reactions |
Nucleophilic Substitution
The deoxy site (C2) and free hydroxyl groups enable further functionalization:
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Glycosylation: Use as a donor in glycosylation reactions to form oligosaccharides .
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Amination: Reaction with amines to introduce amino groups at C2.
Applications in Research and Industry
Pharmaceutical Intermediates
The compound serves as a precursor for:
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Antiviral Nucleosides: Deprotection followed by coupling with heterocyclic bases (e.g., adenine, cytosine) .
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Anticancer Agents: Derivatives with modified sugar moieties show enhanced bioavailability.
Enzyme Studies and Metabolism
Protected riboses are used to study:
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Enzyme Specificity: Testing binding affinities of glycosidases and kinases.
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Metabolic Pathways: Tracing carbohydrate metabolism in biological systems .
Structural and Functional Comparisons
Similar Compounds and Their Roles
Uniqueness of 1,3,4-Tri-O-benzoyl-2-deoxy-b-D-ribopyranose
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Selective Protection: Benzoyl groups are stable under mild conditions but removable for precise deprotection.
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Stereochemical Purity: β-configuration ensures predictable reactivity in glycosylation .
Biological Activity and Case Studies
Drug Development Insights
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Antiviral Derivatives: A study demonstrated that 2-deoxyribose derivatives inhibit viral polymerases by mimicking natural substrates.
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Enzyme Inhibition: Protected sugars alter enzyme kinetics, aiding in drug design .
Industrial Case Study: Nucleoside Synthesis
A protocol from the RSC journal details:
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Benzoylation: 2-Deoxy-D-ribose → 1,3,4-Tri-O-benzoyl-2-deoxy-b-D-ribopyranose.
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Deprotection: HCl-mediated hydrolysis to free 2-deoxy-D-ribose.
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Coupling: Condensation with purine/pyrimidine bases to form nucleosides .
Future Directions and Challenges
Synthetic Innovations
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